3-Methylidenepyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenepyrazin-2-one is a heterocyclic compound that features a pyrazine ring with a methylene group at the 3-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenepyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazine derivative with a methylene donor under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with formaldehyde and a suitable catalyst can yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylidenepyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.
Major Products
The major products formed from these reactions include pyrazine oxides, hydroxypyrazines, and substituted pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylidenepyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of 3-Methylidenepyrazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions are crucial for its bioactivity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyrazin-2-one: Lacks the methylene group at the 3-position.
3-Methylpyrazin-2-one: Similar structure but with a methyl group instead of a methylene group.
3-Methylidenepyridazin-2-one: Contains a pyridazine ring instead of a pyrazine ring.
Uniqueness
3-Methylidenepyrazin-2-one is unique due to the presence of both a methylene group and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H4N2O |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
3-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H4N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H2 |
InChI Key |
MRLBLGDBVWXHHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)N=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.